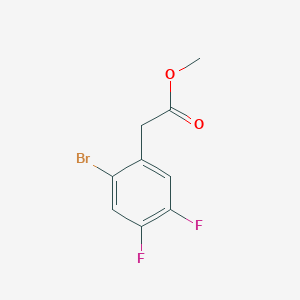

3-Fluoro-2-methyl-4-nitrophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Environmental Remediation

3-Fluoro-2-methyl-4-nitrophenol is not specifically studied in the available literature, but its close analog, 3-Methyl-4-nitrophenol, a major breakdown product of the organophosphate insecticide fenitrothion, has been researched. Ralstonia sp. SJ98 has shown the capability of utilizing 3-methyl-4-nitrophenol as a carbon and energy source, indicating potential applications in environmental decontamination and bioremediation (Bhushan et al., 2000).

Synthesis Techniques

The synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene involves methoxylation and demethylation processes. The study of reaction factors in this synthesis provides insights into the production of this compound, which is critical for its application in various scientific research fields (Zhang Zhi-de, 2011).

Chemical Modification and Application

A study on the catalytic hydrogenation of 3-fluoro-4-nitrophenol to produce 3-fluoro-4-aminophenol indicates the potential for chemical modifications and applications of this compound in various scientific fields (Zhang Xiao-wei, 2009).

Analytical and Detection Methods

Recent research demonstrates the development of electrochemical sensors for the detection of nitrophenols, such as 3-methyl-4-nitrophenol, in environmental samples. This application is crucial for monitoring pollutants and understanding the environmental impact of related compounds (Bako et al., 2017).

Biomedical Applications

A study exploring the use of fluorophores for selective aluminum detection has implications for biomedical research, particularly in studying cellular aluminum levels. This research indicates potential applications of fluorophore derivatives of nitrophenol compounds in biological studies and medical diagnostics (Lambert et al., 2000).

Safety and Hazards

“3-Fluoro-2-methyl-4-nitrophenol” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Propiedades

IUPAC Name |

3-fluoro-2-methyl-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-4-6(10)3-2-5(7(4)8)9(11)12/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZLWOLAWOWGSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)

![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2430590.png)

![10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2430591.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2430596.png)